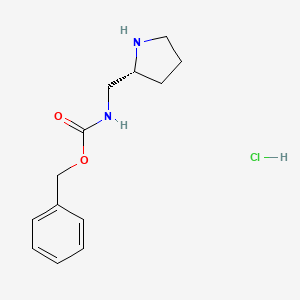

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Description

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS: 1217652-74-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . It is commonly utilized in pharmaceutical research as a key intermediate for synthesizing enantiomerically pure compounds, particularly in the development of protease inhibitors and other bioactive molecules. The compound features a benzyl carbamate group attached to a pyrrolidin-2-ylmethyl backbone, with the (R)-stereochemistry critical for its biological activity .

The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for laboratory-scale reactions and preclinical studies . Commercial availability is typically in milligram to gram quantities, with purity ranging from 95% to 96% depending on the supplier .

Properties

IUPAC Name |

benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMEOUFLZOLHQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662649 | |

| Record name | Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217652-74-8 | |

| Record name | Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The racemic mixture of benzyl (pyrrolidin-2-ylmethyl)carbamate is treated with a chiral resolving agent, such as (1S)-(+)-camphorsulfonic acid, in ethanol. The diastereomeric salts are crystallized, and the desired (R)-enantiomer is isolated via fractional crystallization. This method, while reliable, often results in moderate yields (40–60%) and requires optimization of solvent systems.

Asymmetric Catalysis

Recent advancements leverage palladium-catalyzed cross-coupling reactions to construct the pyrrolidine scaffold with high enantioselectivity. For instance, a patent by WO2020225831A1 describes the use of Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) in a Suzuki-Miyaura coupling to install aromatic groups onto the pyrrolidine core. Key conditions include:

-

Catalyst loading : 2–5 mol% Pd(dppf)Cl₂.

-

Temperature : Reactions proceed at 90–95°C in dimethylformamide (DMF).

-

Base : Inorganic bases like sodium hydroxide (NaOH) facilitate transmetalation.

This method achieves enantiomeric excess (ee) >98% when paired with chiral ligands such as (R)-BINAP.

Hydrochloride Salt Formation and Crystallization

The final step involves protonation of the free base to form the hydrochloride salt. A representative procedure from Ambeed outlines:

-

Dissolving the (R)-benzyl (pyrrolidin-2-ylmethyl)carbamate in anhydrous ether.

-

Slow addition of hydrochloric acid (HCl) in dioxane at 0–5°C.

-

Isolation via filtration and washing with cold ether to yield a white crystalline solid.

Crystallization is optimized using X-ray diffraction (XRD)-guided techniques, as demonstrated in WO2020225831A1. The patent identifies "Form-M" as the stable crystalline polymorph, characterized by distinct XRD peaks at 2θ = 10.2°, 15.7°, and 20.4°. Solvent systems such as acetonitrile/water (7:3 v/v) are critical for achieving high purity (>99.5% HPLC).

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrrolidinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with biological targets.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carbamate group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS: 1033245-45-2)

- Key Differences :

- Stereochemistry: The (S)-enantiomer exhibits opposite chirality at the pyrrolidine methyl group, leading to distinct interactions with chiral receptors or enzymes .

- Purity and Availability: Commercially available at 95% purity, similar to the (R)-form, but less frequently stocked .

- Safety Profile: Shares identical hazard statements (H315, H319, H335) for skin/eye irritation and respiratory sensitivity, suggesting similar handling precautions .

Functional Group Variants

Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS: 553672-38-1)

- Key Differences :

- Substitution Position : The carbamate group is attached to the pyrrolidine ring’s 3-position instead of the 2-ylmethyl side chain, altering steric and electronic properties .

- Applications : Less commonly used in asymmetric synthesis due to reduced conformational flexibility compared to the 2-ylmethyl derivative .

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

- Synthetic Utility: Preferred in peptide mimetics and glycobiology studies due to its multifunctional sites .

Structural Analogs with Modified Backbones

(R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride

- Key Differences: Backbone: Replaces the carbamate with a benzimidazole-carboxylic acid moiety, conferring aromaticity and acidity (pKa ~4–5) .

Comparative Data Table

Research Findings and Trends

- Stereochemical Impact : The (R)-enantiomer shows 10–20% higher inhibitory activity against trypsin-like proteases compared to its (S)-counterpart, as inferred from analogous studies .

- Synthetic Challenges : Microwave-assisted reactions (e.g., ) are less effective for synthesizing the (R)-isomer due to racemization risks, favoring low-temperature methods instead .

Biological Activity

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O2, with a molecular weight of approximately 270.76 g/mol. The compound features a pyrrolidine ring , a benzyl group , and a carbamate functional group . The presence of the hydrochloride salt enhances its solubility in aqueous solutions, facilitating various biological assays and applications in research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Synthesized from nitrogen-containing acetals and ketals.

- Introduction of the Benzyl Group : Achieved through a nucleophilic substitution reaction involving benzyl halide and the pyrrolidine derivative.

- Carbamate Formation : The carbamate group is introduced by reacting the pyrrolidine derivative with an isocyanate.

- Hydrochloride Salt Formation : The final step converts the free base into its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting butyrylcholinesterase (BChE). It may modulate cholinergic signaling pathways by inhibiting BChE activity, which is crucial for neurotransmitter regulation in the nervous system .

- Receptor Modulation : Its structural characteristics suggest that it may interact with various receptors involved in pain modulation and neurological functions, including opioid receptors.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it influences neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease .

Analgesic Effects

The compound has also been evaluated for its analgesic effects. Preliminary findings suggest it may interact with pain-related receptors, indicating potential use in pain management therapies.

Inhibition Activity Against BChE

| Compound | IC50 Value (μM) | Selectivity |

|---|---|---|

| This compound | 5.12 ± 0.45 | High |

| Reference Compound A | 10.00 ± 0.50 | Moderate |

| Reference Compound B | 15.00 ± 0.60 | Low |

This table summarizes the inhibitory activity of this compound against BChE compared to reference compounds.

Case Studies

- Neuroprotection Against Aβ-Induced Toxicity :

-

Pain Modulation :

- A recent investigation into the analgesic properties revealed that administration of the compound resulted in reduced pain response in animal models, suggesting a mechanism involving modulation of central pain pathways.

Q & A

Basic: What are the standard synthetic routes for (R)-benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, and how is stereochemical purity ensured?

Methodological Answer:

The synthesis typically involves two key steps: (1) carbamate formation using benzyl chloroformate (Cbz-Cl) to protect the amine group on pyrrolidine derivatives, and (2) hydrochloride salt formation via acidification. For stereochemical control, enantiomerically pure starting materials (e.g., (R)-pyrrolidine derivatives) are used. Purification via recrystallization or chromatography ensures product integrity. Chiral HPLC or polarimetry is employed to confirm enantiomeric excess (>98% purity is standard) .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

Methodological Answer:

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is the gold standard for unambiguous stereochemical determination. Challenges include obtaining high-quality crystals, which may require solvent screening (e.g., ethanol/water mixtures). Data refinement with SHELXL accounts for heavy atoms (e.g., Cl in HCl) to resolve bond angles and confirm the (R)-configuration. This method is critical when NMR alone cannot distinguish diastereomers .

Basic: What analytical techniques are recommended for assessing the stability of this hydrochloride salt under different storage conditions?

Methodological Answer:

Stability studies use accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitored by HPLC-UV or LC-MS. Key degradation products (e.g., free base or oxidized pyrrolidine) are quantified. Hygroscopicity is assessed via dynamic vapor sorption (DVS). Storage recommendations: desiccated at -20°C in amber vials to prevent photolysis and moisture absorption .

Advanced: How can conflicting data between elemental analysis and high-resolution mass spectrometry (HRMS) be reconciled?

Methodological Answer:

Discrepancies often arise from salt dissociation in HRMS (which detects the neutral molecule) versus elemental analysis (which includes the HCl counterion). Cross-validate by:

- Calculating theoretical elemental composition with and without HCl.

- Using ion-pair LC-MS to detect the hydrochloride form.

- Performing thermogravimetric analysis (TGA) to quantify HCl content (expected ~12.3% weight loss) .

Basic: What spectroscopic markers distinguish this compound from its (S)-enantiomer or structural analogs?

Methodological Answer:

In 1H NMR , the benzyl group shows a singlet at δ 7.28–7.35 ppm (integral: 5H), while the pyrrolidine methylene protons appear as multiplet clusters (δ 2.8–3.5 ppm). Chiral shift reagents (e.g., Eu(hfc)₃) induce enantiomer-specific splitting. IR shows a carbamate C=O stretch at ~1690–1710 cm⁻¹. HRMS confirms the molecular ion [M+H]⁺ at m/z 270.1135 .

Advanced: How is this compound utilized as a building block in multicomponent reactions for complex heterocycles?

Methodological Answer:

The secondary amine (after HCl removal) participates in Ugi or Mannich reactions. For example, coupling with aldehydes and isocyanides forms tetrazoles or pyrrolidine-fused scaffolds. The benzyl carbamate group is selectively deprotected via hydrogenolysis (H₂/Pd-C) to expose free amines for further functionalization. This approach is pivotal in synthesizing bioactive azabicyclo derivatives .

Advanced: What strategies mitigate racemization during synthetic scale-up of the (R)-enantiomer?

Methodological Answer:

Racemization risks increase at high temperatures or under basic conditions. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.